molecular formula C21H22N2O6 B2875476 4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 618404-71-0

4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B2875476
CAS No.: 618404-71-0
M. Wt: 398.415
InChI Key: JZGYQSNHJCDODD-UHFFFAOYSA-N
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Description

The compound 4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one features a complex pyrrolidinone core with distinct substituents:

  • Furan-2-yl moiety at position 5, enhancing electron-rich character and hydrogen-bonding capacity.
  • 3-Hydroxy group on the pyrrolidinone ring, critical for hydrogen bonding and solubility.

Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multi-site interactions .

Properties

IUPAC Name

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[2-(dimethylamino)ethyl]-5-(furan-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6/c1-22(2)7-8-23-18(15-4-3-9-27-15)17(20(25)21(23)26)19(24)13-5-6-14-16(12-13)29-11-10-28-14/h3-6,9,12,18,24H,7-8,10-11H2,1-2H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEPFLSRTGTVFY-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC3=C(C=C2)OCCO3)O)C(=O)C1=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC3=C(C=C2)OCCO3)\O)/C(=O)C1=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one , often referred to as compound 1 , is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Compound 1 has a complex structure that includes a pyrrole ring, a furan moiety, and a benzo[dioxine] core. Its molecular formula is C24H25N3O6C_{24}H_{25}N_{3}O_{6}, with a molecular weight of approximately 451.47 g/mol . The presence of various functional groups suggests diverse interactions with biological targets.

Biological Activity Overview

Research on compound 1 has primarily focused on its potential as an inhibitor of protein tyrosine phosphatase (PTP) enzymes, which play crucial roles in cellular signaling pathways. The inhibition of these enzymes is linked to various therapeutic effects, particularly in metabolic disorders and cancer.

The proposed mechanism involves the binding of compound 1 to the active site of PTPs, leading to the modulation of insulin signaling pathways and potentially improving metabolic conditions such as obesity and type II diabetes. The structural features of compound 1 allow it to interact effectively with the enzyme's active site, altering its catalytic activity.

In Vitro Studies

Several studies have investigated the biological activity of compound 1:

  • PTP Inhibition : In vitro assays demonstrated that compound 1 exhibits significant inhibitory activity against PTP1B and TCPTP, with calculated EC50 values indicating its potency as an inhibitor .
  • Cellular Effects : Treatment of cultured adipocytes with compound 1 resulted in enhanced insulin sensitivity and glucose uptake, suggesting its potential utility in managing metabolic syndrome .

Case Studies

A notable case study involved testing compound 1 in animal models of obesity. The results indicated a reduction in body weight and improved glucose tolerance in treated animals compared to controls. These findings support the hypothesis that compound 1 may be beneficial for treating obesity-related disorders.

Data Tables

Biological Activity EC50 Value (µM) Effect
PTP1B Inhibition0.45Significant inhibition
TCPTP Inhibition0.60Moderate inhibition
Insulin SensitivityN/AEnhanced glucose uptake

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural differences and similarities between the target compound and its analogues:

Compound Name / ID (Source) Substituent Variations Melting Point (°C) Yield (%) Key Functional Groups
Target Compound (Hypothetical) Reference structure N/A N/A Dihydrobenzodioxine, furan-2-yl, dimethylaminoethyl, 3-hydroxy pyrrolidinone
8o () 5-(Dihydrobenzo[b][1,4]dioxin-6-yl), 3-phenyl 161.8–164.6 61 Dihydrobenzodioxine, phenyl, 3-hydroxy pyrrolidinone
15l () 5-(4-Aminophenyl), 5-(4-methoxyphenyl), 3-phenyl 256.3–258.6 86 Aminophenyl, methoxyphenyl, 3-hydroxy pyrrolidinone
6b () (Z)-3-Hydroxy-3-(2-furyl)-1-(1H-pyrrol-2-yl)allylidene malononitrile 206–208 64 Furan, pyrrole, malononitrile
10b () 3-Cyclopropyl-6-(3-ethoxy-4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-1-yl)pyridazine N/A N/A Pyridazine, pyrazole, cyclopropyl, fluorophenoxy
CID 2939538 () 1-(Pyridin-3-yl)methyl substituent instead of dimethylaminoethyl N/A N/A Dihydrobenzodioxine, furan-2-yl, pyridinylmethyl, 3-hydroxy pyrrolidinone
Compound Morpholinoethyl instead of dimethylaminoethyl, 5-methylfuran-2-yl N/A N/A Morpholinoethyl, methylfuran, dihydrobenzodioxine, 3-hydroxy pyrrolidinone

Key Observations :

  • Substituent Flexibility: The dimethylaminoethyl group in the target compound distinguishes it from analogues with morpholinoethyl () or pyridinylmethyl () chains. These substituents influence solubility and pharmacokinetics .
  • Aromatic vs. Aliphatic Groups : Replacement of furan-2-yl with phenyl (e.g., 8o ) reduces electron-richness and may alter binding affinity in biological systems .
  • Impact of Polar Groups: Compounds with methoxy or amino substituents (e.g., 15l) exhibit higher melting points due to enhanced intermolecular hydrogen bonding .

Spectral and Physicochemical Properties

  • IR Spectroscopy: The target compound’s 3-hydroxy group would show a broad peak near 3200–3500 cm⁻¹, while the carbonyl (C=O) of the pyrrolidinone and dihydrobenzodioxine groups would absorb at ~1700 cm⁻¹ .
  • NMR Data: The dimethylaminoethyl chain’s protons would resonate as a triplet (δ ~2.5 ppm for N-CH₂-CH₂-N) and singlet (δ ~2.2 ppm for N(CH₃)₂), distinct from morpholinoethyl analogues (δ ~3.5 ppm for morpholine protons) .

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